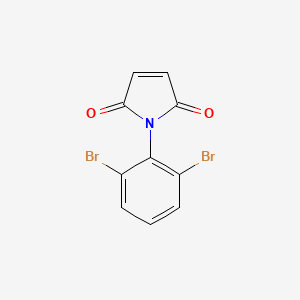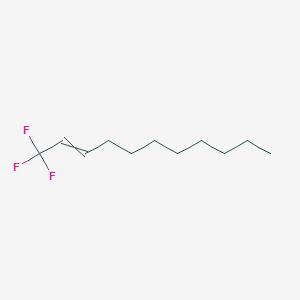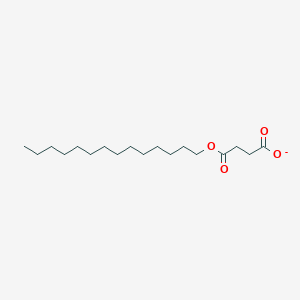
4-Oxo-4-(tetradecyloxy)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-4-(tetradecyloxy)butanoate is a chemical compound with the molecular formula C18H34O7S It is an ester derivative of butanoic acid, characterized by the presence of a tetradecyloxy group and an oxo group on the butanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(tetradecyloxy)butanoate typically involves the esterification of butanoic acid derivatives with tetradecyloxy alcohols. One common method is the nucleophilic acyl substitution of an acid chloride with an alcohol. This reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar reaction conditions as in laboratory synthesis. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and yield. Additionally, continuous flow reactors may be employed to optimize production efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Oxo-4-(tetradecyloxy)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the tetradecyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-Oxo-4-(tetradecyloxy)butanoate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Oxo-4-(tetradecyloxy)butanoate involves its interaction with molecular targets and pathways. The oxo group can participate in nucleophilic addition reactions, while the tetradecyloxy group may influence the compound’s solubility and membrane permeability. These interactions can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Butanedioic acid, sulfo-, 1-C12-18-alkyl esters, disodium salts: These compounds share a similar ester backbone but differ in the alkyl chain length and functional groups.
4-Oxo-4-(p-tolyl)butanoic acid: This compound has a similar oxo group but differs in the substituent attached to the butanoate backbone.
Uniqueness
4-Oxo-4-(tetradecyloxy)butanoate is unique due to its specific combination of an oxo group and a long tetradecyloxy chain. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
109591-76-6 |
|---|---|
Fórmula molecular |
C18H33O4- |
Peso molecular |
313.5 g/mol |
Nombre IUPAC |
4-oxo-4-tetradecoxybutanoate |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-18(21)15-14-17(19)20/h2-16H2,1H3,(H,19,20)/p-1 |
Clave InChI |
LSWKXNPXIJXDHU-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCOC(=O)CCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


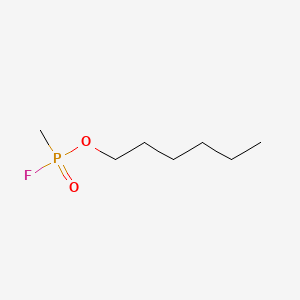
![{1-[(2-Aminophenyl)sulfanyl]-3-phenylprop-2-en-1-yl}propanedinitrile](/img/structure/B14312629.png)
![2-[1-(Benzenesulfonyl)ethenyl]oxirane](/img/structure/B14312635.png)
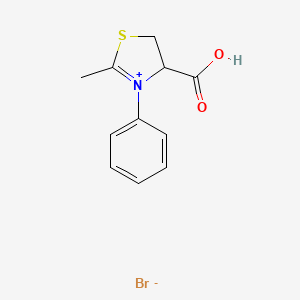
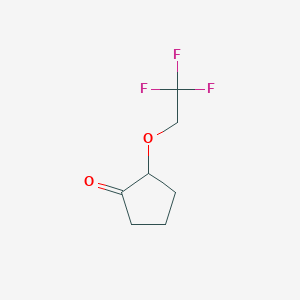
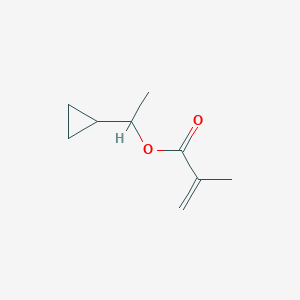
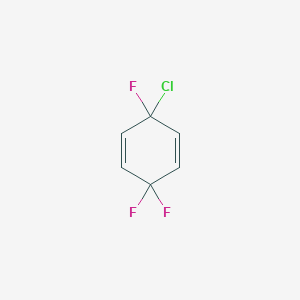
![1,1'-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]bis(4-isocyanatobenzene)](/img/structure/B14312660.png)
![Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]-](/img/structure/B14312681.png)
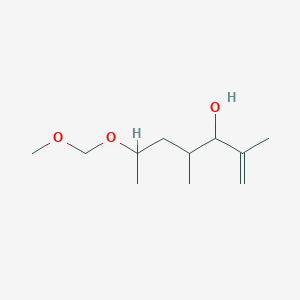
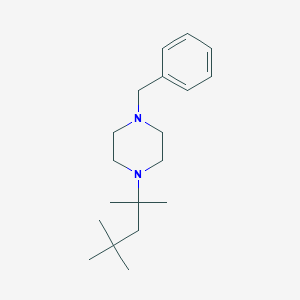
![4-[(Thiophen-2-yl)ethynyl]aniline](/img/structure/B14312702.png)
